N'-(adamantan-2-ylidene)-2-hydroxy-2,2-diphenylacetohydrazide
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Overview
Description
N’-(adamantan-2-ylidene)-2-hydroxy-2,2-diphenylacetohydrazide is a compound that features an adamantane core, a structure known for its stability and unique three-dimensional shape.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(adamantan-2-ylidene)-2-hydroxy-2,2-diphenylacetohydrazide typically involves the condensation of adamantan-2-one with 2-hydroxy-2,2-diphenylacetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-(adamantan-2-ylidene)-2-hydroxy-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N’-(adamantan-2-ylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antiproliferative agent against certain cancer cell lines.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high stability and rigidity.
Supramolecular Chemistry: The compound can participate in self-assembly processes mediated by hydrogen bonds and chalcogen bonds, making it useful for creating complex molecular architectures.
Mechanism of Action
The mechanism by which N’-(adamantan-2-ylidene)-2-hydroxy-2,2-diphenylacetohydrazide exerts its effects is not fully understood. it is believed to involve interactions with cellular targets that disrupt normal cellular processes. For example, its antiproliferative activity may be due to its ability to interfere with DNA synthesis or repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
N’-(adamantan-2-ylidene)benzohydrazide: This compound has similar structural features and has been studied for its potential antibacterial activity.
N’-(adamantan-2-ylidene)thiophene-2-carbohydrazide:
Uniqueness
N’-(adamantan-2-ylidene)-2-hydroxy-2,2-diphenylacetohydrazide stands out due to its combination of an adamantane core with a hydrazide group, which imparts unique chemical and physical properties.
Properties
Molecular Formula |
C24H26N2O2 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-(2-adamantylideneamino)-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H26N2O2/c27-23(26-25-22-18-12-16-11-17(14-18)15-19(22)13-16)24(28,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10,16-19,28H,11-15H2,(H,26,27) |
InChI Key |
AEJSVVGIYXYMDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Origin of Product |
United States |
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